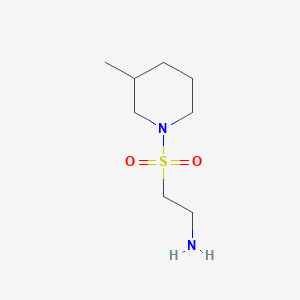![molecular formula C12H6ClNO3 B11764398 2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
2-Chloro-4-nitrodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-nitrodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family Dibenzofurans are tricyclic aromatic heterocycles that consist of two benzene rings fused to a central furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrodibenzo[b,d]furan typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitro-2-phenylphenol with a chlorinating agent under specific conditions. For example, the reaction can be carried out using phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Reduction: Formation of 2-amino-4-nitrodibenzo[b,d]furan.
Oxidation: Formation of various oxidized derivatives depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-nitrodibenzo[b,d]furan has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies investigating the biological activity of dibenzofuran derivatives, including their interactions with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-nitrodibenzo[b,d]furan depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrodibenzo[b,d]furan: Lacks the chlorine substituent but shares similar structural properties.
2-Chlorodibenzo[b,d]furan: Lacks the nitro group but has similar reactivity due to the chlorine substituent.
4-Nitrodibenzo[b,d]furan: Lacks the chlorine substituent but retains the nitro group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and enhances the compound’s utility in various research fields .
Eigenschaften
Molekularformel |
C12H6ClNO3 |
|---|---|
Molekulargewicht |
247.63 g/mol |
IUPAC-Name |
2-chloro-4-nitrodibenzofuran |
InChI |
InChI=1S/C12H6ClNO3/c13-7-5-9-8-3-1-2-4-11(8)17-12(9)10(6-7)14(15)16/h1-6H |
InChI-Schlüssel |
OIXCVYRAFNCZMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



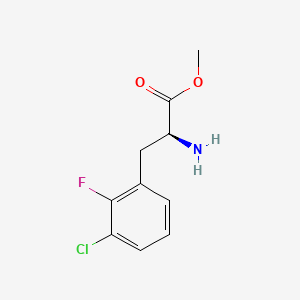
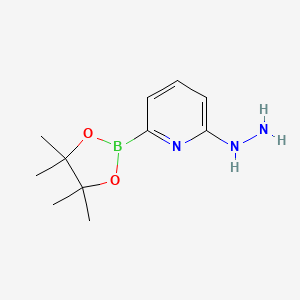
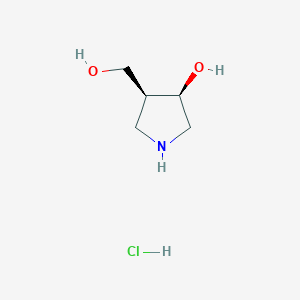

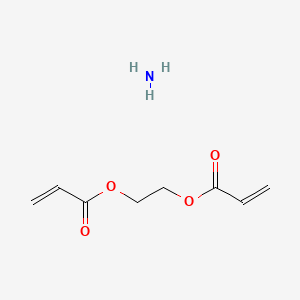
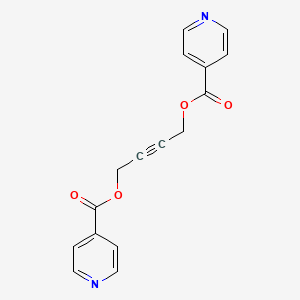
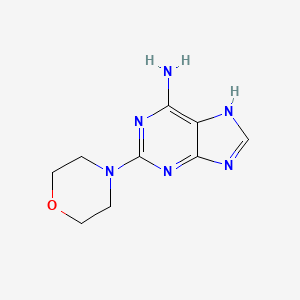
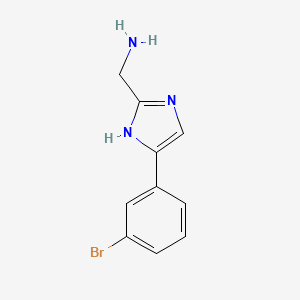
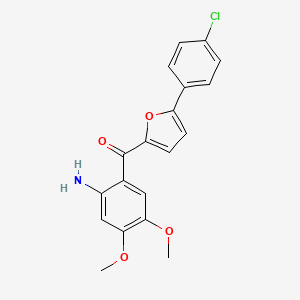
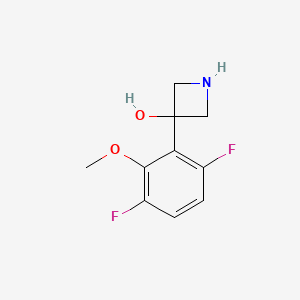
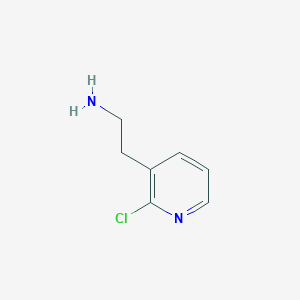
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
